N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide
Overview
Description
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with various reagents. One common method includes the reaction with phenyl isothiocyanate in the presence of DMF (dimethylformamide) and KOH (potassium hydroxide) to form an intermediate salt. This intermediate is then reacted with α-halogenated reagents such as ethylchloroacetate or α-bromoethylpropionate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes to form arylidene derivatives.
Cyclization Reactions: It can react with bifunctional reagents to form heterocyclic compounds such as iminochromenes.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, α-halogenated reagents, and aldehydes. Reaction conditions often involve the use of solvents like DMF and catalysts such as KOH. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as thiazolidinones, thiophenes, and iminochromenes.
Scientific Research Applications
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit protease enzymes by binding to their active sites, thereby preventing the cleavage of protein substrates. This inhibition can disrupt viral replication and other biological processes .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,4-dichlorophenyl)acetamide: A precursor in the synthesis of the target compound.
4-thiazolidinone derivatives: Compounds with similar structural features and biological activities.
Iminochromenes: Heterocyclic compounds formed from similar synthetic routes.
Uniqueness
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form a variety of heterocyclic compounds makes it a valuable molecule in synthetic and medicinal chemistry .
Properties
IUPAC Name |
N-[3-cyano-4-(2,4-dichlorophenyl)-5-methylthiophen-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-7-13(10-4-3-9(15)5-12(10)16)11(6-17)14(20-7)18-8(2)19/h3-5H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZZJKGLHRDYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C)C#N)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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